molecular formula C15H14ClFN4O B2930743 2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile CAS No. 338773-71-0

2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile

Cat. No.: B2930743
CAS No.: 338773-71-0
M. Wt: 320.75
InChI Key: JDRAHLGAWMHGRI-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile is a synthetic nitrile-based compound offered for research and development purposes. This chemical features a propanedinitrile core integrated with a dimethylamino group and a (2-chloro-6-fluorophenyl)methoxyimino substituent, forming a complex molecular scaffold. While specific studies on this exact compound are not widely published, its structure shares a close relationship with a class of cathinone derivatives. Research on analogous chloro-cathinones has shown that such compounds can exhibit significant biological activity, including the potential to inhibit the acetylcholinesterase (AChE) enzyme and induce cytotoxicity in neuronal cell models . These findings suggest potential research applications in neuropharmacology and toxicology studies. The compound is provided as a high-purity material for use in analytical methods development, including as a standard for chromatography (GC-MS, LC-MS) and spectroscopic (NMR, HRMS) techniques. This product is intended for forensic analysis, reference standard preparation, and in vitro investigative research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(3E)-3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O/c1-21(2)15(11(8-18)9-19)6-7-20-22-10-12-13(16)4-3-5-14(12)17/h3-5,7H,6,10H2,1-2H3/b20-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRAHLGAWMHGRI-IFRROFPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile, also known by its CAS number 338773-71-0, is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of imines and features multiple functional groups, including nitriles and an imino group, which are crucial for its biological activity.

The molecular formula of this compound is C15H14ClFN4OC_{15}H_{14}ClFN_4O, with a molecular weight of approximately 320.75 g/mol. The structural complexity includes:

  • Imine Group : Contributes to reactivity and potential interactions with biological targets.
  • Nitrile Groups : Enhance the compound's lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the imine functional group allows for various reaction pathways that can lead to inhibition or modulation of enzymatic activities.

Biological Activity Studies

Recent studies have evaluated the biological activities of similar compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : Compounds structurally related to this imine have shown promising antibacterial effects against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
  • Cytotoxicity : Evaluation of cytotoxic profiles on cancer cell lines indicates that derivatives can exhibit selective toxicity, sparing normal mammalian cells while effectively targeting cancerous cells .

Case Studies

  • Antibacterial Efficacy : A series of related compounds were synthesized and tested for their antibacterial properties. Some derivatives demonstrated submicromolar activity against resistant strains like MRSA, suggesting that modifications in the structure can significantly enhance efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the phenyl ring can alter lipophilicity and biological activity, guiding future synthesis efforts .

Data Tables

PropertyValue
Molecular FormulaC15H14ClFN4OC_{15}H_{14}ClFN_4O
Molecular Weight320.75 g/mol
CAS Number338773-71-0
Purity90%
Antibacterial ActivityEffective against MRSA
CytotoxicitySelective towards cancer cells

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile":

Basic Information

  • Name: 2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile is the IUPAC name .
  • Other Names: It is also known as 339102-92-0, AKOS005103584, 2-[3-{[(2-chloro-4-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile, or 2-[(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile .
  • Molecular Formula: C15H14ClFN4O .
  • Molecular Weight: 320.75 g/mol .
  • CAS Number: 338773-71-0 .

Chemical Properties and Identifiers

  • PubChem CID: 9636045 .
  • InChI: InChI=1S/C15H14ClFN4O/c1-21(2)15(12(8-18)9-19)5-6-20-22-10-11-3-4-13(17)7-14(11)16/h3-4,6-7H,5,10H2,1-2H3/b20-6+ .
  • InChIKey: SEOGMYSZECLDNH-CGOBSMCZSA-N .
  • SMILES: CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C=C(C=C1)F)Cl .

Potential Applications

While the search results do not explicitly detail the applications of "2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile," they do provide some context regarding similar compounds and their uses:

  • Schiff bases: The compound contains a structural component called a Schiff base . Schiff bases, generally, have shown pharmacological action, including antimicrobial, anticancer, and antitubercular activities .
  • Antimicrobial agents: Some Schiff bases have demonstrated significant antimicrobial activity against various pathogens . Several compounds with this structure were more active than standard compounds, suggesting their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanedinitrile derivatives are well-documented in the literature. Below is a comparative analysis with structurally related compounds from the evidence:

Structural Analogues from

2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile; 3-methoxypropan-1-amine Substituents: Iodo, methoxy, and hydroxy groups on the phenyl ring; paired with 3-methoxypropylamine. The amine partner (3-methoxypropylamine vs. dimethylamino) alters solubility and hydrogen-bonding capacity .

2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile; morpholine Substituents: Morpholine as the amine component. Key Differences: Morpholine’s cyclic structure provides rigidity and basicity, contrasting with the linear dimethylamino group in the target compound.

Functional Group Analysis

Compound Phenyl Substitution Amine Group Electron Effects Potential Applications
Target Compound 2-chloro-6-fluoro Dimethylamino Electron-withdrawing (Cl, F) and donating (NMe₂) Agrochemicals (e.g., pesticides), photovoltaics
Analog 1 3-iodo-4-hydroxy-5-methoxy 3-Methoxypropylamine Electron-donating (OCH₃, OH) and steric bulk (I) Fluorescent probes, medicinal chemistry
Analog 2 3-iodo-4-hydroxy-5-methoxy Morpholine Enhanced basicity and rigidity Drug delivery systems, catalysis

Key Findings

  • Steric Effects: The dimethylamino group is less sterically hindered than morpholine or 3-methoxypropylamine, possibly favoring faster reaction kinetics in synthesis or binding interactions.
  • Stability : Iodo-substituted analogs () may exhibit lower photostability due to heavy atom effects, whereas chloro-fluoro substitution could enhance UV stability .

Q & A

Q. What are the recommended methodologies for synthesizing 2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile, and what are common challenges in its purification?

Answer: Synthesis typically involves a multi-step approach:

Imination : Reacting 2-chloro-6-fluorobenzyl alcohol with hydroxylamine to form the methoxyimino intermediate.

Condensation : Coupling the intermediate with dimethylaminopropanedinitrile under controlled pH (7.5–8.5) to favor the (3E)-stereoisomer .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetonitrile) to isolate the product.
Challenges :

  • Stereochemical control : Competing (3Z)-isomer formation requires precise temperature control (0–5°C) .
  • Byproduct removal : HPLC (C18 column, methanol/water mobile phase) is recommended to confirm purity ≥98% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

Answer:

  • NMR : 1H^1H, 13C^13C, and 19F^{19}F-NMR to confirm substituent positions and stereochemistry. Key signals:
    • 1H^1H: δ 8.2–8.5 ppm (imino proton), δ 4.8–5.2 ppm (methoxy group) .
    • 19F^{19}F: δ -110 to -115 ppm (ortho-fluorine coupling) .
  • XRD : Single-crystal X-ray diffraction to resolve the (3E)-configuration and intermolecular interactions (e.g., hydrogen bonding with nitrile groups) .
  • FT-IR : Peaks at 2220–2240 cm1^{-1} (C≡N stretch) and 1630–1650 cm1^{-1} (C=N imine) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Answer:

  • DFT Parameters :
    • Basis set: B3LYP/6-311+G(d,p) for geometry optimization and frontier molecular orbital analysis.
    • Key outputs: HOMO-LUMO gap (predicting charge transfer), electrostatic potential maps (reactivity hotspots near nitrile groups) .
  • Reactivity Insights :
    • Nitrile groups act as electron-withdrawing moieties, stabilizing the imine via conjugation. Substituent effects (e.g., chloro vs. fluoro) on aromatic ring electron density can be quantified .

Q. How should researchers address contradictions between experimental data (e.g., NMR shifts) and theoretical predictions?

Answer:

  • Stepwise Analysis :
    • Validate experimental conditions : Ensure solvent (DMSO-d6 vs. CDCl3) and concentration do not distort NMR signals .
    • Cross-check computational models : Compare DFT-predicted chemical shifts with empirical data using software like Gaussian or ORCA .
    • Reconcile discrepancies : For example, if experimental 1H^1H-NMR shows unexpected splitting, assess potential tautomerism or solvent-induced conformational changes .

Q. What experimental designs are suitable for studying the compound’s stability under environmental or biological conditions?

Answer:

  • Split-Plot Design :
    • Main plots : Environmental factors (pH, temperature).
    • Subplots : Biological matrices (e.g., plasma, microbial cultures).
    • Metrics : Degradation half-life (HPLC tracking) and bioactivity retention (MIC assays) .
  • Accelerated Stability Testing :
    • Use Arrhenius modeling (40–60°C) to predict shelf-life. Note: Hydrolysis of the imine bond is pH-dependent, with instability >pH 9.0 .

Q. What protocols are recommended for evaluating the compound’s antimicrobial activity while minimizing false positives?

Answer:

  • Agar Dilution Method :
    • Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton agar.
    • Inoculate with standardized bacterial strains (e.g., S. aureus ATCC 25923).
    • Controls : Include solvent-only and known antibiotics (e.g., ciprofloxacin).
  • MIC Determination :
    • Define MIC as the lowest concentration inhibiting visible growth after 18–24 hrs.
    • Confirm results with time-kill assays to rule out static vs. cidal effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.